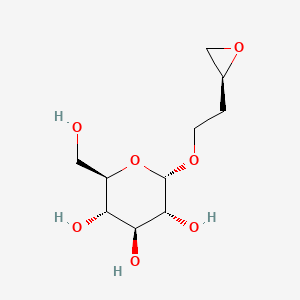
2-Hydroxymethyl-6-(2-oxiranyl-ethoxy)-tetrahydro-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxybutyl-Alpha-D-Glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond. The chemical formula for 3,4-Epoxybutyl-Alpha-D-Glucopyranoside is C10H18O7 .
Preparation Methods
The synthesis of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside typically involves the reaction of a glucopyranoside derivative with an epoxide. The reaction conditions often include the use of a base catalyst to facilitate the opening of the epoxide ring and subsequent bonding with the glucopyranoside . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
3,4-Epoxybutyl-Alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3,4-Epoxybutyl-Alpha-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside involves its interaction with specific enzymes, such as beta-amylase. The compound binds to the active site of the enzyme, inhibiting its activity by preventing the hydrolysis of polysaccharides . This inhibition is crucial in regulating various biochemical pathways.
Comparison with Similar Compounds
3,4-Epoxybutyl-Alpha-D-Glucopyranoside is unique due to its specific glycosidic bond and epoxide group. Similar compounds include:
Epoxypropyl-Alpha-D-Glucopyranoside: Differing by the length of the epoxy chain.
Epoxyethyl-Alpha-D-Glucopyranoside: Featuring a shorter epoxy chain.
Beta-D-Glucopyranoside derivatives: Lacking the epoxide group but sharing the glycosidic bond.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of 3,4-Epoxybutyl-Alpha-D-Glucopyranoside.
Properties
Molecular Formula |
C10H18O7 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(2S)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10-/m0/s1 |
InChI Key |
RZSIARIQGABJJE-DLXYEPTOSA-N |
Isomeric SMILES |
C1[C@@H](O1)CCO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


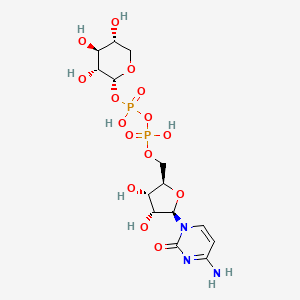
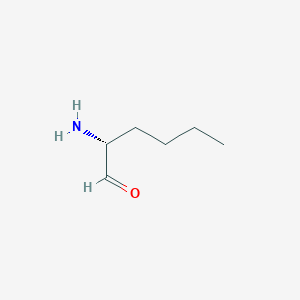
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
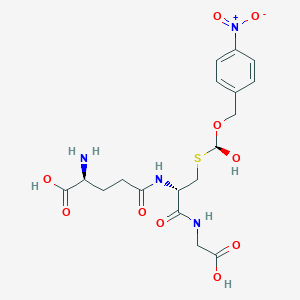

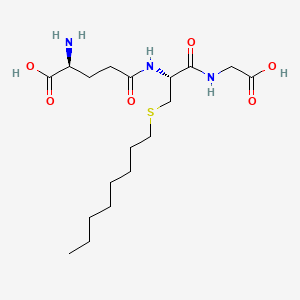
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
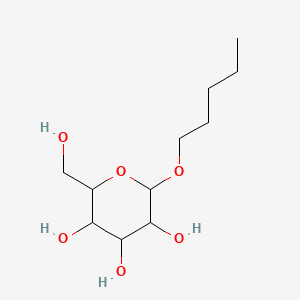
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)


![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)

